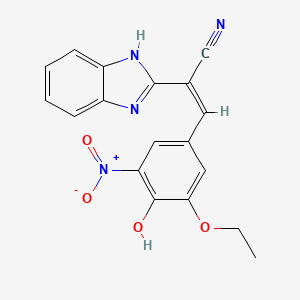![molecular formula C19H19N3O3S B3727282 6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B3727282.png)
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone
Descripción general
Descripción
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone, commonly known as MPTP, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. MPTP is a pyrimidine derivative that has been used as a research tool in various scientific studies due to its unique properties. In
Mecanismo De Acción
MPTP is metabolized in the brain to MPP+ (1-methyl-4-phenylpyridinium), which is a potent neurotoxin that selectively destroys dopaminergic neurons. MPP+ enters the neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and cell death.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's-like symptoms, such as tremors, rigidity, and bradykinesia. MPTP has also been shown to cause oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages as a research tool. It is a potent neurotoxin that selectively destroys dopaminergic neurons, making it a useful model for studying Parkinson's disease. It is also relatively easy to synthesize and has a long shelf life. However, MPTP also has several limitations. It is highly toxic and must be handled with care. It is also expensive and may not be readily available in some laboratories.
Direcciones Futuras
There are several future directions for MPTP research. One area of interest is the development of neuroprotective agents that can prevent MPTP-induced neurotoxicity. Another area of interest is the development of new animal models for studying Parkinson's disease. Finally, MPTP can be used to study the role of dopamine in addiction and the development of new treatments for drug addiction.
Conclusion:
In conclusion, MPTP is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used as a research tool in various scientific studies and has been shown to cause Parkinson's-like symptoms in animals. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons and has several advantages and limitations as a research tool. There are several future directions for MPTP research, including the development of neuroprotective agents and new animal models for studying Parkinson's disease.
Aplicaciones Científicas De Investigación
MPTP has been used as a research tool in various scientific studies. It has been extensively studied for its neurotoxic effects on dopaminergic neurons. MPTP is known to cause Parkinson's-like symptoms in animals and has been used as a model for studying Parkinson's disease. It has also been used to study the role of dopamine in the brain and its involvement in addiction.
Propiedades
IUPAC Name |
4-amino-2-[2-(2-methoxyphenoxy)ethylsulfanyl]-5-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-14-9-5-6-10-15(14)25-11-12-26-19-21-17(20)16(18(23)22-19)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H3,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTBNXGAMAALOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-phenylpyrimidin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-amino-6-[2-(4-hydroxyphenyl)vinyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B3727218.png)

![2-{[2-(1,3-benzodioxol-5-yloxy)ethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3727231.png)

![2-(methylthio)-5-(3-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727254.png)
![4-{3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B3727259.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(2-thienyl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3727265.png)
![3-(benzylamino)-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B3727267.png)
![(4-{2-[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]vinyl}phenoxy)acetic acid](/img/structure/B3727275.png)
![2-{3-[2-(3-pyridinyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727279.png)
![2-({[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3727284.png)
![2-(4-amino-6-{2-[4-(diethylamino)phenyl]vinyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B3727286.png)
![2-{3-[2-(2-thienyl)vinyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B3727287.png)
![methyl S-benzyl-N-{2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]butanoyl}cysteinate](/img/structure/B3727294.png)